molecular formula C16H17NO2 B12575042 (1S,2S)-1,2-Diphenyl-2-(acetylamino)ethanol CAS No. 195625-00-4

(1S,2S)-1,2-Diphenyl-2-(acetylamino)ethanol

Cat. No.: B12575042
CAS No.: 195625-00-4
M. Wt: 255.31 g/mol
InChI Key: QPBLBBVSBIWJJZ-HOTGVXAUSA-N
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Description

(1S,2S)-1,2-Diphenyl-2-(acetylamino)ethanol is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring two phenyl groups and an acetylamino group, makes it an interesting subject for studies in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-Diphenyl-2-(acetylamino)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and acetyl chloride.

    Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The use of large-scale reactors to carry out the synthesis under controlled conditions.

    Automation: Automation of the synthesis process to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Diphenyl-2-(acetylamino)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of diphenylethanol derivatives.

    Substitution: Introduction of various functional groups such as halogens or alkyl groups.

Scientific Research Applications

(1S,2S)-1,2-Diphenyl-2-(acetylamino)ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-Diphenyl-2-(acetylamino)ethanol involves:

    Molecular Targets: Interaction with specific molecular targets such as enzymes or receptors.

    Pathways: Modulation of biochemical pathways that lead to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Diphenyl-2-(acetylamino)ethanol: The enantiomer of the compound with similar but distinct properties.

    1,2-Diphenylethanol: A related compound lacking the acetylamino group.

    1,2-Diphenyl-2-aminoethanol: A compound with an amino group instead of the acetylamino group.

Uniqueness

(1S,2S)-1,2-Diphenyl-2-(acetylamino)ethanol is unique due to its specific chiral configuration and the presence of both phenyl and acetylamino groups, which confer distinct chemical and biological properties.

Properties

CAS No.

195625-00-4

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-[(1S,2S)-2-hydroxy-1,2-diphenylethyl]acetamide

InChI

InChI=1S/C16H17NO2/c1-12(18)17-15(13-8-4-2-5-9-13)16(19)14-10-6-3-7-11-14/h2-11,15-16,19H,1H3,(H,17,18)/t15-,16-/m0/s1

InChI Key

QPBLBBVSBIWJJZ-HOTGVXAUSA-N

Isomeric SMILES

CC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)O

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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